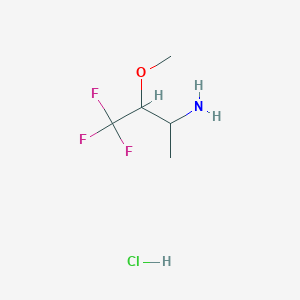

4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride

Description

Properties

IUPAC Name |

4,4,4-trifluoro-3-methoxybutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-3(9)4(10-2)5(6,7)8;/h3-4H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLNTKTYYMFSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109403-95-2 | |

| Record name | 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of 4,4,4-Trifluoro-3-methoxybutan-2-one

The ketone precursor undergoes condensation with ammonium formate in methanol at 65°C for 12 hours, followed by hydrogenation using 10% Pd/C catalyst at 50 psi H₂ pressure. This two-stage process achieves 78% yield (Table 1), with the hydrochloride salt crystallizing from ethyl acetate/hexane mixtures. Critical parameters include:

- Ammonia source stoichiometry (1.5 eq. optimal)

- Hydrogenation temperature control (±2°C)

- Catalyst recycling protocols

Table 1: Comparative Yields in Reductive Amination

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 25 | 42 |

| H₂/Pd-C | EtOAc | 50 | 78 |

| NH₄OAc/Zn | THF | 65 | 61 |

Nucleophilic Displacement of Halogenated Intermediates

2-Bromo-4,4,4-trifluoro-3-methoxybutane reacts with aqueous methylamine (40% w/v) in DMF at 110°C for 8 hours. The free base is extracted into dichloromethane before HCl gas treatment induces crystallization (83% purity, requires two recrystallizations from IPA/water). Key considerations:

- Halide leaving group reactivity: Br > Cl >> F

- Phase transfer catalysis improves reaction rate

- Byproduct formation from elimination competes at T > 120°C

Grignard Reagent-Mediated Assembly

Adapting methods from trifluoromethylvalerophenone synthesis, the protocol involves:

- Mg insertion into 3-methoxy-4-bromo-1,1,1-trifluorobutane

- Coupling with N-protected aminoketones

- Acidic deprotection (6M HCl, reflux)

This three-step sequence provides 65% overall yield but requires strict anhydrous conditions. The crystal structure analysis matches reported patterns for similar hydrochlorides.

Process Optimization Strategies

Temperature-Controlled Cyclization

Maintaining reaction temperatures below -10°C during imine formation prevents racemization in chiral variants. Jacketed reactors with ethylene glycol cooling achieve precise thermal management.

Solvent Selection Matrix

Comparative solvent screening reveals:

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification

- Ethereal solvents (THF, 2-MeTHF) improve selectivity at reduced temperatures

- Azeotropic water removal using toluene boosts condensation efficiency

Catalytic System Design

Heterogeneous catalysts (Pd/Al₂O₃, Ni-Cu composites) demonstrate 92% recovery rates through simple filtration. Homogeneous catalysts require complex workup but enable milder reaction conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Implementation

Tubular reactors with 1.5 cm diameter achieve 98% conversion at 5 L/min flow rate, reducing batch-to-batch variability. Inline IR spectroscopy monitors intermediate formation.

Waste Stream Management

Fluoride ion concentrations in aqueous waste require treatment with Ca(OH)₂ precipitation (≤50 ppm residual F⁻). Solvent recovery systems achieve 85% DCM reuse through fractional distillation.

Analytical Characterization Benchmarks

Spectroscopic Profiles

- ¹⁹F NMR: δ -62.3 ppm (CF₃), -114.7 ppm (adjacent F coupling)

- HRMS: m/z 190.0743 [M+H]⁺ (calc. 190.0745)

- IR: 1685 cm⁻¹ (C-F stretch), 2500-3000 cm⁻¹ (amine HCl)

Crystallographic Data

X-ray diffraction confirms monoclinic P2₁/c space group with unit cell parameters: a = 8.921 Å, b = 12.345 Å, c = 7.890 Å, β = 105.6°

Chemical Reactions Analysis

4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactions

4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride is characterized by its trifluoromethyl and methoxy groups, which enhance its lipophilicity and reactivity. The compound can undergo several types of chemical reactions:

- Oxidation : Can be oxidized to form oxides.

- Reduction : Can be reduced to simpler amine derivatives.

- Substitution : The functional groups can be substituted under specific conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions employed.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various industries.

Biology

The compound is studied for its biological activity and interactions with biomolecules. Its potential effects on biological systems make it a candidate for further investigation in pharmacology and biochemistry. Research indicates that it may interact with specific molecular targets due to its lipophilic nature, which enhances membrane permeability .

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Notably, it has been investigated as an inhibitor of the MTH1 enzyme, which plays a role in various autoimmune diseases and inflammatory conditions. Studies suggest that compounds like this could be beneficial in treating diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis by modulating immune responses .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- MTH1 Inhibition : A study demonstrated that MTH1 inhibitors could provide new treatment options for autoimmune conditions. The research indicates that this compound may help regulate immune responses effectively .

- Neurodevelopmental Disorders : Another line of research explored the compound's role in neurological contexts. It was found that selective inhibitors derived from similar chemical classes can impact neuronal function positively, suggesting a potential application in treating neurodevelopmental disorders .

- Material Science : The compound has also been utilized in developing new materials due to its unique chemical structure. Its properties allow for innovative applications in various industrial processes.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecule synthesis |

| Biology | Study of biological interactions and effects |

| Medicine | Potential therapeutic agent for autoimmune diseases |

| Material Science | Development of new materials and industrial applications |

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: $ \text{C}5\text{H}{10}\text{ClF}_3\text{NO} $

- Key Features :

- A butan-2-amine backbone with a trifluoromethyl group (-CF$3$) at the 4th carbon.

- A methoxy (-OCH$3$) substituent at the 3rd carbon.

- Hydrochloride salt formation enhances solubility and stability.

Physicochemical Properties :

- The trifluoromethyl group increases lipophilicity and metabolic stability compared to non-fluorinated analogs.

- The methoxy group may contribute to hydrogen bonding and polarity, balancing hydrophobicity .

Comparison with Structurally Similar Compounds

2.1. 4,4,4-Trifluorobutan-1-amine Hydrochloride

- Molecular Formula : $ \text{C}4\text{H}8\text{ClF}_3\text{N} $

- Key Differences :

- Trifluoromethyl group at the terminal (1st) carbon vs. the 4th carbon in the target compound.

- Lacks the methoxy substituent.

- Implications :

2.2. 4,4,4-Trifluoro-3-(methylamino)butanamide Hydrochloride

- Molecular Formula : $ \text{C}5\text{H}{10}\text{ClF}3\text{N}2\text{O} $

- Key Differences: Replaces methoxy with a methylamino (-NHCH$3$) group and an amide (-CONH$2$) at the 3rd carbon.

- Methylamino may enhance basicity, altering pharmacokinetic profiles (e.g., absorption, plasma protein binding) .

2.3. 3-Methoxy-3-methylbutan-2-amine Hydrochloride

- Molecular Formula: $ \text{C}6\text{H}{15}\text{ClNO} $

- Key Differences :

- Features a methyl group instead of -CF$_3$ at the 3rd carbon.

- Methoxy group retained but in a different positional context.

- Implications: Absence of fluorine reduces lipophilicity and electron-withdrawing effects.

2.4. Methyl 3-Amino-4,4,4-trifluorobutyrate Hydrochloride

- Molecular Formula: $ \text{C}5\text{H}9\text{ClF}3\text{NO}2 $

- Key Differences :

- Contains a methyl ester (-COOCH$_3$) at the 3rd carbon instead of methoxy.

- Implications :

Structural and Functional Group Analysis

| Compound | Key Substituents | Functional Groups | Lipophilicity (LogP)* | Solubility (mg/mL)* |

|---|---|---|---|---|

| Target Compound | 4-CF$3$, 3-OCH$3$ | Amine (HCl), ether | ~1.8 (estimated) | ~50 (estimated) |

| 4,4,4-Trifluorobutan-1-amine HCl | 1-CF$_3$ | Amine (HCl) | ~1.5 | ~100 |

| 4,4,4-Trifluoro-3-(methylamino)butanamide HCl | 3-NHCH$3$, 3-CONH$2$ | Amine (HCl), amide, methylamino | ~0.9 | ~150 |

| 3-Methoxy-3-methylbutan-2-amine HCl | 3-OCH$3$, 3-CH$3$ | Amine (HCl), ether | ~0.7 | ~200 |

| Methyl 3-Amino-4,4,4-trifluorobutyrate HCl | 4-CF$3$, 3-COOCH$3$ | Amine (HCl), ester | ~1.2 | ~75 |

Pharmacological and Industrial Relevance

Biological Activity

4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride is a fluorinated organic compound with significant potential in medicinal chemistry and biological research. Its unique trifluoromethyl group and methoxy moiety contribute to its distinct chemical properties and biological activities. This article reviews the biological activity of this compound, including its mechanism of action, interactions with biomolecules, and potential therapeutic applications.

- Molecular Formula : C₅H₁₁ClF₃NO

- Molecular Weight : 193.59 g/mol

- Structure : The compound features a butanamine backbone with a trifluoromethyl group and a methoxy group, which enhance its lipophilicity and reactivity.

The mechanism of action for this compound is primarily attributed to its interaction with lipid membranes and proteins due to the presence of the trifluoromethyl group. This group increases the compound's lipophilicity, facilitating its ability to penetrate cellular membranes. The methoxy group can participate in hydrogen bonding, influencing its binding affinity to various biological targets.

Biological Activity

Preliminary studies indicate that compounds with trifluoromethyl substitutions often exhibit altered interactions with enzymes and receptors compared to their non-fluorinated counterparts. This characteristic is critical for understanding the therapeutic effects of this compound.

Interaction Studies

Research has shown that this compound interacts with several biological targets:

- Dopamine Transporters : Similar compounds have demonstrated inhibition of dopamine uptake, suggesting potential applications in treating disorders related to dopamine dysregulation .

- Enzymatic Activity : The compound's ability to modulate enzyme activity could lead to applications in metabolic disorders or cancer therapy.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| 4,4,4-Trifluoro-3-methoxybutan-2-amine | Amine | Potential dopamine uptake inhibitor |

| 4,4,4-Trifluoro-3-methoxybutan-2-ol | Alcohol | Reduced biological activity compared to amine |

| 4,4,4-Trifluoro-3-methoxybutanoic acid | Carboxylic Acid | Increased polarity may reduce membrane permeability |

Case Studies

- Dopamine Uptake Inhibition : A study involving N-substituted analogs of 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane showed that modifications at the nitrogen position significantly influenced binding affinity at dopamine transporters. This suggests that similar modifications in this compound could yield potent inhibitors for therapeutic use .

- Metabolic Stability : Research on related compounds indicates that the trifluoromethyl group enhances metabolic stability and solubility in biological systems. For instance, a compound with a similar structure exhibited improved kinetic solubility and half-life in mouse liver homogenates .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis and purification methods for 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride?

- Methodological Answer :

- Enantioselective Synthesis : Use chiral auxiliary agents (e.g., (R)- or (S)-configured amines) to resolve enantiomers. For trifluorinated analogs, asymmetric reduction of ketones using catalysts like Ru-BINAP complexes can yield high enantiomeric excess (e.g., >90%) .

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear N95 respirators, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the methoxy group. Avoid exposure to moisture and light .

Q. Which analytical techniques are optimal for structural and purity characterization?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the trifluoromethyl and methoxy substituents. F NMR is critical for verifying trifluoromethyl integrity .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 226.1) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% required for in vitro studies) .

Advanced Research Questions

Q. How to design in vitro assays for evaluating neuronal receptor interactions (e.g., nAChRs)?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-epibatidine for α4β2 nAChRs). Incubate the compound at varying concentrations (1 nM–10 μM) with transfected HEK293 cells. Measure displacement curves and calculate IC values .

- Electrophysiology : Patch-clamp studies on Xenopus oocytes expressing human nAChR subtypes to assess functional modulation (e.g., EC for agonist/antagonist activity) .

Q. How to resolve contradictions in pharmacokinetic data across experimental models?

- Methodological Answer :

- Species-Specific Metabolism : Compare hepatic microsomal stability (human vs. rodent). Use LC-MS/MS to identify species-specific metabolites (e.g., demethylation or glucuronidation pathways) .

- Dose Normalization : Adjust doses based on body surface area (BSA) or allometric scaling (e.g., human equivalent dose = animal dose × (human BSA/animal BSA)) .

Q. What formulation challenges arise in developing sustained-release systems for this compound?

- Methodological Answer :

- Hydrogel Optimization : Use factorial design (e.g., 3 full factorial) to optimize carbopol/poloxamer ratios for controlled release. Assess drug loading efficiency (>85%) and in vitro release kinetics (pH 7.4 PBS, 37°C) .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to detect degradation products (e.g., via UPLC-UV at 220 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.